1-Benzyl-4-(2-cyclopropylpyrimidin-4-yl)piperazin-2-one
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Overview
Description
1-Benzyl-4-(2-cyclopropylpyrimidin-4-yl)piperazin-2-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropylpyrimidinyl moiety, and a piperazinone ring. The combination of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-Benzyl-4-(2-cyclopropylpyrimidin-4-yl)piperazin-2-one typically involves multiple steps, including the formation of the piperazinone ring and the introduction of the benzyl and cyclopropylpyrimidinyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the piperazinone ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the benzyl group via nucleophilic substitution reactions.
Coupling Reactions: Attachment of the cyclopropylpyrimidinyl moiety through coupling reactions using suitable reagents and catalysts.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-Benzyl-4-(2-cyclopropylpyrimidin-4-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of specific bonds and formation of new products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s unique structure suggests potential therapeutic applications, including as a lead compound for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-cyclopropylpyrimidin-4-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-Benzyl-4-(2-cyclopropylpyrimidin-4-yl)piperazin-2-one can be compared with other similar compounds, such as:
1-Benzylpiperazine: Shares the benzyl and piperazine moieties but lacks the cyclopropylpyrimidinyl group.
Cyclopropylpyrimidine Derivatives: Compounds with similar cyclopropylpyrimidinyl groups but different substituents on the piperazine ring.
Piperazinone Derivatives: Compounds with the piperazinone ring but different substituents on the benzyl and cyclopropylpyrimidinyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-benzyl-4-(2-cyclopropylpyrimidin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c23-17-13-21(16-8-9-19-18(20-16)15-6-7-15)10-11-22(17)12-14-4-2-1-3-5-14/h1-5,8-9,15H,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMXWKWPXIHMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCN(C(=O)C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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